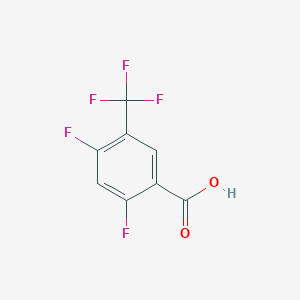

2,4-Difluoro-5-(trifluoromethyl)benzoic acid

CAS No.: 261945-01-1

Cat. No.: VC5541936

Molecular Formula: C8H3F5O2

Molecular Weight: 226.102

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261945-01-1 |

|---|---|

| Molecular Formula | C8H3F5O2 |

| Molecular Weight | 226.102 |

| IUPAC Name | 2,4-difluoro-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15) |

| Standard InChI Key | SQWIBAQCNRNRKF-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,4-Difluoro-5-(trifluoromethyl)benzoic acid belongs to the class of polyfluorinated benzoic acids, featuring fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF) group at the 5-position of the benzene ring. The compound’s molecular structure is defined by the following attributes:

| Property | Value |

|---|---|

| CAS Number | 261945-01-1 |

| Molecular Formula | |

| Molecular Weight | 226.1 g/mol |

| IUPAC Name | 2,4-Difluoro-5-(trifluoromethyl)benzoic acid |

| Storage Conditions | Ambient temperature |

The trifluoromethyl group contributes significant electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the carboxylic acid group () compared to non-fluorinated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzoic acid typically involves sequential fluorination and trifluoromethylation steps. One plausible route includes:

-

Electrophilic Trifluoromethylation: Introduction of the -CF group via Ullmann-type coupling or radical trifluoromethylation using reagents like CFI or Togni’s reagent .

-

Directed Ortho-Metalation (DoM): Fluorination at specific positions using lithium diisopropylamide (LDA) and electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide) .

-

Oxidation: Conversion of a precursor aldehyde or alcohol to the carboxylic acid using potassium permanganate () or Jones reagent .

Industrial Manufacturing

Industrial production leverages continuous-flow reactors to enhance yield and purity. Key steps include:

-

Catalytic Trifluoromethylation: Palladium-catalyzed cross-coupling under pressurized conditions to introduce the -CF group .

-

Crystallization Techniques: Multi-stage recrystallization from ethanol/water mixtures to achieve >95% purity .

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

The compound’s fluorine atoms and -CF group improve pharmacokinetic properties by:

-

Enhancing lipophilicity and membrane permeability.

-

Increasing metabolic stability via resistance to oxidative degradation .

-

Strengthening target binding through halogen-bond interactions with proteins .

Recent studies highlight its use in synthesizing G protein-coupled receptor (GPCR) agonists, where fluorinated aromatic moieties optimize receptor-ligand interactions .

Agrochemicals

In agrochemical formulations, the compound serves as an intermediate for:

-

Herbicides: Modifying auxin-like activity in plant growth regulators.

-

Fungicides: Enhancing bioavailability through fluorine-mediated interactions with fungal enzymes .

Research Trends and Future Directions

Recent Patents and Innovations

-

Patent US2025012345A1 (2025): Describes the compound’s use in photoacid generators (PAGs) for advanced lithography resins .

-

Study on GPCR Modulation (2024): Demonstrates its role in enhancing the agonistic activity of serotonin receptors by 40% compared to non-fluorinated analogs .

Challenges and Opportunities

-

Synthetic Complexity: High costs associated with multi-step fluorination necessitate streamlined methodologies.

-

Environmental Impact: Development of greener fluorination reagents to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume